molecular formula C21H19ClN2O5 B2899607 3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034585-48-1

3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2899607
CAS RN: 2034585-48-1
M. Wt: 414.84
InChI Key: GNFIAOIJOUNJCL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dihydrobenzo[b][1,4]dioxin group, for example, is a fused ring system that could potentially have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could potentially increase its lipophilicity, while the hydroxyethyl group could potentially increase its hydrophilicity .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could involve in-depth experimental studies as well as computational modeling .

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5/c1-12-19(20(24-29-12)14-4-2-3-5-15(14)22)21(26)23-11-16(25)13-6-7-17-18(10-13)28-9-8-27-17/h2-7,10,16,25H,8-9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFIAOIJOUNJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide

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